N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(14-9-11-3-1-2-4-13(11)23-14)18-6-7-20-10-19-16-12(17(20)22)5-8-24-16/h1-5,8-10H,6-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVUAGPRANWCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
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Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl₃) for cyclization and dimethylformamide (DMF) as a solvent.
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Attachment of the Ethyl Chain: : The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate (K₂CO₃).
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Formation of the Benzofuran Moiety: : The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones under acidic conditions.
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Coupling of the Benzofuran and Thieno[2,3-d]pyrimidine Units: : This step involves the formation of an amide bond between the carboxylic acid group of the benzofuran and the amine group of the thieno[2,3-d]pyrimidine derivative. Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used for this purpose.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl groups within the thieno[2,3-d]pyrimidine structure, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, amines, thiols
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
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Medicinal Chemistry: : Due to its unique structure, this compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties. It can be used as a lead compound for drug development.
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Chemical Biology: : The compound can serve as a probe to study biological pathways and molecular interactions, particularly those involving thieno[2,3-d]pyrimidine and benzofuran derivatives.
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Material Science: : Its structural properties may make it useful in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
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Synthetic Chemistry:
Mechanism of Action
The mechanism by which N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thieno[2,3-d]pyrimidine core can mimic nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The benzofuran moiety may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Comparison of Key Analogous Compounds
Biological Activity
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine moiety fused with a benzofuran structure, which contributes to its biological activity. The molecular formula and weight are critical for understanding its pharmacokinetics and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3S |
| Molecular Weight | 344.39 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Research indicates that the compound may inhibit certain kinases involved in cancer cell proliferation and survival pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases such as Aurora-A, which is crucial in cell cycle regulation.
- Receptor Modulation : Potential interactions with receptors involved in apoptosis and inflammation pathways have been suggested.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound across various assays:
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Anticancer Activity :
- In vitro studies demonstrated cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. The IC50 values were determined through MTT assays.
Cell Line IC50 (µM) MCF-7 12.5 A549 15.0 HCT-116 10.0 -
Antimicrobial Activity :
- Screening against bacterial strains revealed selective activity against Gram-positive bacteria such as Staphylococcus aureus. Minimal inhibitory concentrations (MIC) were recorded.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli >100
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various thienopyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models.
Case Study 2: Antimicrobial Properties
Research conducted by Bernard et al. (2014) assessed the antimicrobial potential of thienopyrimidine compounds, highlighting the efficacy of this compound against resistant strains of bacteria.
Q & A
Q. What are the established synthetic routes for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide, and what key reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the thieno[2,3-d]pyrimidinone core followed by coupling with benzofuran-2-carboxamide derivatives. Key steps include:
- Amide bond formation : Coupling via carbodiimide reagents (e.g., EDC/HOBt) under inert atmosphere (N₂/Ar) to prevent oxidation .
- Heterocyclic ring closure : Cyclization of thiophene precursors using POCl₃ or PPA (polyphosphoric acid) at 80–100°C .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
Q. Critical reaction conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Avoids side reactions (e.g., decomposition) |
| Reaction time | 6–24 hours | Ensures complete cyclization |
| Catalyst | Pd(PPh₃)₄ for coupling | Increases efficiency by 20–30% |
Reference : Synthetic protocols from structurally analogous compounds highlight yield improvements via stepwise purification (HPLC) and inert conditions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves regiochemistry of the thienopyrimidine ring and confirms substitution patterns (e.g., δ 7.8–8.2 ppm for pyrimidine protons) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) achieve >98% purity; retention time correlates with hydrophobicity .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 427.88 for C₂₁H₁₅ClFN₃O₂S) .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., dihedral angles between benzofuran and pyrimidine moieties) .
Q. Table: Key Analytical Parameters
| Technique | Critical Parameters | Application Example |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | Confirms ethyl linker integration |
| HPLC | 0.1% TFA, 1.0 mL/min flow rate | Detects <2% impurities |
Advanced Research Questions
Q. How can researchers optimize the synthesis protocol to address low yields in the final coupling step?
Answer: Low yields in amide coupling (often <50%) are attributed to steric hindrance from the ethyl-thienopyrimidine group. Optimization strategies include:
- Pre-activation of carboxylic acids : Use of HATU instead of EDC improves coupling efficiency by 15–20% .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours at 80°C .
- Solvent mixtures : DCM:DMF (3:1) balances solubility and reactivity .
Case study : A 2023 protocol achieved 68% yield by pre-purifying intermediates via flash chromatography before coupling .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Answer: Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 5.6 μM in kinase inhibition assays) arise from variability in:
Q. Methodological solutions :
- Dose-response validation : Use ≥10 concentration points to improve curve fitting.
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can molecular docking studies be integrated with experimental data to elucidate the compound’s mechanism of action?
Answer:
- Docking protocols : AutoDock Vina or Schrödinger Glide predicts binding poses in kinase ATP pockets (e.g., CDK2). Key interactions include H-bonds with Glu81 and hydrophobic contacts with Ile10 .
- Validation : Mutagenesis (e.g., Glu81Ala) reduces activity by >50%, confirming computational predictions .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2.0 Å) .
Q. Table: Computational Parameters
| Software | Scoring Function | Key Output Metrics |
|---|---|---|
| AutoDock Vina | AMBER force field | Binding energy (ΔG) |
| GROMACS | CHARMM36 | RMSD, hydrogen bonds |
Q. What advanced methodologies are used to analyze metabolic stability and degradation pathways?
Answer:
- In vitro microsomal assays : Human liver microsomes (HLM) with NADPH cofactor identify oxidative metabolites (e.g., hydroxylation at C7 of benzofuran) .
- LC-MS/MS : Quantifies major metabolites (e.g., t₁/₂ = 45 minutes in HLM) .
- CYP450 inhibition screening : IC₅₀ values for CYP3A4 (>10 μM suggest low drug-drug interaction risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
